molecular formula C7H9BrN4O2 B12360683 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione

8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione

Cat. No.: B12360683
M. Wt: 261.08 g/mol
InChI Key: YQLSZMICOIQWQO-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C6H5BrN4O2 and a molecular weight of 245.03 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the bromination reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted xanthines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of xanthine.

    Reduction Products: Reduced forms of the compound.

Scientific Research Applications

8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including modulation of neurotransmitter release and smooth muscle relaxation .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific bromination pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit phosphodiesterase enzymes makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C7H9BrN4O2

Molecular Weight

261.08 g/mol

IUPAC Name

8-bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C7H9BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h3-4H,1-2H3,(H,10,13,14)

InChI Key

YQLSZMICOIQWQO-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

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